2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine
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Overview
Description
2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced by treating the thiazole ring with iodine or an iodine-containing reagent.
Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (5-Iodo-1,3-thiazol-2-yl)(1-methyl-1H-pyrazol-3-yl)methanol
- Methyl 4-(5-iodo-1,3-thiazol-2-yl)benzoate
Uniqueness
2-(5-Iodo-1,3-thiazol-2-yl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy and amine groups, along with the iodine-substituted thiazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9IN2OS |
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Molecular Weight |
284.12 g/mol |
IUPAC Name |
2-(5-iodo-1,3-thiazol-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C6H9IN2OS/c1-10-4(2-8)6-9-3-5(7)11-6/h3-4H,2,8H2,1H3 |
InChI Key |
MGFGDXDMJMDVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=NC=C(S1)I |
Origin of Product |
United States |
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